
Chloramine
Overview
Description
Chloramine (NH₂Cl) is an inorganic compound formed by reacting chlorine with ammonia. It is widely used as a disinfectant in water treatment due to its stability and reduced formation of harmful disinfection by-products (DBPs) compared to free chlorine. Its germicidal efficacy is comparable to sodium hypochlorite (NaOCl) but with a higher molecular weight, enabling prolonged residual activity in distribution systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloramine is typically prepared by reacting chlorine with ammonia. The reaction can be represented as: [ \text{NH}_3 + \text{HOCl} \rightarrow \text{NH}_2\text{Cl} + \text{H}_2\text{O} ] This reaction produces monothis compound, which is the most commonly used form in water treatment .
Industrial Production Methods: In industrial settings, this compound is produced by adding anhydrous or aqueous ammonia to chlorine. The process is pH and concentration-dependent, with optimal conditions being a pH level below 7.5 and a chlorine-to-ammonia weight ratio not exceeding 5:1 . This ensures the formation of monothis compound while minimizing the production of dithis compound and nitrogen trichloride.
Chemical Reactions Analysis
Reactions with Hydrogen Peroxide
Monochloramine reacts with H₂O₂ via a first-order kinetic mechanism in both reactants:
Dithis compound reacts more slowly:
Trithis compound decomposition is negligible compared to its thermal or photolytic decay .
Parameter | Monothis compound (NH₂Cl) | Dithis compound (NHCl₂) |
---|---|---|
Arrhenius Prefactor (ln A) | 17.3 ± 1.5 | 18.2 ± 1.9 |
Activation Energy (kJ/mol) | 51.5 ± 3.7 | 75.8 ± 5.1 |
Temp. Range (°C) | 11.4–37.9 | 35.0–55.0 |
Mechanistic studies suggest an Sₙ2-type nucleophilic attack by peroxide on monothis compound, releasing chloride ions . Steric and inductive effects explain dithis compound’s slower reactivity.
Disproportionation and Decomposition Pathways
Chloramines undergo pH-dependent decomposition:
-
Monothis compound Hydrolysis :
-
Dithis compound Hydrolysis :
-
Trithis compound Decomposition : Dominated by thermal decay rather than hydrolysis .
At pH > 10, dithis compound rapidly hydrolyzes to an intermediate “I” (unidentified), which reacts further to form nitrogen gas:
99% dithis compound removal occurs in 7 minutes at pH 10 .
Thermodynamic Equilibria
Theoretical calculations refine equilibrium constants for this compound interconversion :
Reaction | log K (Theoretical) | log K (Experimental) |
---|---|---|
NH₂Cl + HOCl ↔ NHCl₂ + H₂O | 10.9 ± 1.1 | 8.7 |
NHCl₂ + HOCl ↔ NCl₃ + H₂O | 10.7 ± 1.1 | 4.7 (indirect) |
3 NH₂Cl ↔ N₂ + NH₃ + 3 HCl | 18.2 ± 1.9 | – |
Discrepancies arise for dithis compound/trithis compound equilibria due to challenges in isolating reactive intermediates .
Impact of pH and Chlorine-to-Ammonia Ratio (Cl₂:N)
-
pH Effects :
-
Cl₂:N Ratio :
Catalytic Decomposition Pathways
Activated carbon accelerates this compound decay via surface redox reactions:
Catalytic efficiency depends on carbon surface oxidation states and contact time (>10 minutes for traditional carbons) .
Emerging Byproducts
Recent studies identified chloronitramide anion (Cl–N–NO₂⁻) as a decomposition product of inorganic chloramines, though its toxicity remains uncharacterized .
Practical Implications for Water Treatment
-
Disinfection Stability : Monothis compound decay rates increase with lower pH and ammonia concentrations .
-
Byproduct Mitigation : Chloramination reduces regulated DBPs (e.g., THMs, HAAs) but may form unregulated species like NDMA .
This synthesis integrates kinetic, thermodynamic, and mechanistic data to inform this compound management in water distribution systems .
Scientific Research Applications
Water Treatment and Disinfection
Chloramine is primarily used as a secondary disinfectant in drinking water systems. Its advantages over free chlorine include greater stability and lower formation of harmful disinfection byproducts (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs) during water treatment processes .
Advantages of this compound in Water Treatment
- Persistence : this compound remains effective over longer distances in distribution systems compared to chlorine, reducing microbial regrowth .
- Lower DBP Formation : The use of this compound leads to significantly lower levels of THMs and HAAs, which are linked to various health risks .
- Taste and Odor Control : this compound causes fewer taste and odor issues compared to free chlorine, improving consumer acceptance .
Health Implications and Case Studies
The use of this compound in drinking water has raised concerns regarding its health implications. While this compound is generally considered safe, some studies have indicated potential risks associated with its byproducts.
Case Study: Nontuberculous Mycobacteria (NTM)
Research indicates that switching to this compound can alter the microbial community in water systems. For instance, studies found an increase in NTM populations following the transition to monothis compound disinfection . While not all NTM species pose health risks, certain clinically relevant strains have been linked to respiratory diseases.
Case Study: Identification of Chloronitramide
Recent research identified chloronitramide as a previously elusive byproduct of this compound disinfection. This compound was detected in U.S. water systems using chloramines but absent in systems using alternative disinfectants . Understanding such byproducts is crucial for assessing the overall safety of chloraminated drinking water.
Industrial Applications
Beyond municipal water treatment, this compound has applications in various industrial processes:
- Textile Industry : Used as a bleaching agent and disinfectant during fabric processing.
- Pharmaceuticals : Employed in the synthesis of certain drugs due to its antimicrobial properties.
- Cooling Water Systems : Acts as a biocide in cooling towers to control microbial growth.
Environmental Applications
This compound's role extends into environmental management, particularly in controlling biofilms in water distribution systems and reducing algal blooms in reservoirs.
Biofilm Control
Chloramines can effectively manage biofilms that develop on pipe surfaces, which can harbor pathogens and reduce system efficiency .
Algal Bloom Mitigation
In some cases, chloramines are used to inhibit algal growth in water bodies, thereby improving water quality for recreational use and aquatic life.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Water Treatment | Secondary Disinfectant | Lower DBP formation |
Health Monitoring | NTM Control | Changes microbial community dynamics |
Industrial Processes | Bleaching Agent | Antimicrobial properties |
Environmental Management | Biofilm Control | Improved system efficiency |
Mechanism of Action
Chloramine exerts its disinfectant effects by penetrating the cell walls of microorganisms and disrupting their metabolic processes. The chlorine component of this compound reacts with the proteins and enzymes within the cells, leading to their inactivation and death . This mechanism ensures prolonged disinfection as this compound remains stable in water for extended periods.
Comparison with Similar Compounds
Comparison with Sodium Hypochlorite
Table 1: Chloramine vs. Sodium Hypochlorite
Property | This compound (NH₂Cl) | Sodium Hypochlorite (NaOCl) |
---|---|---|
Molecular Weight (g/mol) | 51.5 | 74.4 |
Germicidal Efficiency | 1× (by weight) | 1× (by weight) |
Irritation Potential | Low | High |
Residual Stability | High | Low |
Comparison with Other this compound Derivatives
Taurine this compound (NCT) and this compound T
- Tolerability : N-chlorotaurine (NCT) is tolerated at concentrations 25× higher than this compound T (0.25 mM vs. 0.01 mM) in biological systems, making NCT more suitable for medical applications .
- Stability : Taurine this compound forms rapidly via myeloperoxidase-mediated reactions and persists longer than primary chloramines due to its resonance-stabilized structure .
Carnosine this compound
- Complex Stability: Carnosine forms stable this compound complexes with hypochlorite (k = 1.6 × 10⁵ M⁻¹s⁻¹), retaining >85% stability after 2 hours. This contrasts with glutathione, which reacts rapidly but fails to form stable complexes .
- Intramolecular Transfer: Carnosine this compound undergoes intramolecular chlorine transfer (k = 0.6 s⁻¹), reducing oxidative damage propagation compared to histamine chloramines, which rely on intermolecular transfer (k = 10³–10⁴ M⁻¹s⁻¹) .
Table 2: Stability of this compound Complexes
Compound | Reaction Rate (k) | Stability (2-hour retention) |
---|---|---|
Carnosine this compound | 1.6 × 10⁵ M⁻¹s⁻¹ | 85% |
Glutathione | Rapid reaction | No stable complex formed |
Taurine this compound | N/A | >90% (persists in sputum) |
Disinfection By-Product (DBP) Formation
This compound generates fewer DBPs than chlorine but alters their distribution:
- Trihalomethanes (THMs) : Chloroform (TCM) dominates both disinfectants due to low bromide levels.
- Haloacetic Acids (HAAs) : Chlorine produces 3× more chloroacetic acid (CAA) than this compound.
- Haloacetonitriles (HANs) : Dichloroacetonitrile (DCAN) dominates with chlorine, while trichloroacetonitrile (TCAN) prevails with this compound .
Table 3: DBP Formation by Chlorine vs. This compound
DBP Type | Chlorine (GW/SW) | This compound (GW/SW) |
---|---|---|
THMs (µg/L) | 120/150 | 80/110 |
HAAs (µg/L) | 200/250 | 60/90 |
HANs (µg/L) | DCAN: 40/50 | TCAN: 30/45 |
Environmental Resistance and Microbial Degradation
- Nitrifier Resistance: Ammonia-oxidizing bacteria (AOB) like Nitrosomonas are 13× more resistant to monothis compound (1.0 mg/L, pH 8.2) than free chlorine, requiring >33 minutes for 99% inactivation .
- Biofilm Protection : Nitrifying biofilms resist this compound (2 mg/L) via nitrite-mediated decay, highlighting challenges in maintaining residual disinfectant levels .
Mutagenic Potential
This compound is a weak mutagen in Bacillus subtilis, inducing trpC reversion. DNA repair mutants show heightened sensitivity, suggesting this compound-induced lesions are partially repairable .
Biological Activity
Chloramine, particularly monothis compound (NH₂Cl), is a compound widely used in water treatment as a disinfectant due to its ability to reduce the formation of harmful disinfection by-products (DBPs) compared to traditional chlorine. This article explores the biological activity of this compound, including its effects on human health, microbial inactivation, and potential toxicity.
This compound is formed when ammonia is added to chlorine during water treatment. It exhibits moderate biocidal activity against bacteria and low activity against viruses and protozoan cysts. The mechanism of action involves the oxidation of cellular components, leading to cell death. Chloramines are less reactive than free chlorine but can still effectively inactivate pathogens through various oxidative reactions, particularly affecting thiol groups in proteins and enzymes .
Toxicity Studies
Research indicates that exposure to this compound can lead to several biological effects, including:
- Hematological Changes : In studies involving rats, this compound exposure resulted in decreased body weight and altered hematological parameters such as reduced red blood cell count and hemoglobin levels. For instance, male rats exposed to 100 mg/L showed significant decreases in hematocrit levels .
- Cancer Risk : Long-term exposure studies have shown an increased incidence of mononuclear-cell leukemia in female rats receiving high doses of this compound (200 ppm), suggesting potential carcinogenic effects .
Table 1: Summary of Toxicological Findings from this compound Studies
Effects on Microbial Populations
Chloramines are utilized in municipal water systems for their disinfectant properties. They are effective against a range of bacteria but less so against viruses and protozoa:
- Bacterial Inactivation : Chloramines can effectively reduce bacterial populations in water systems, making them a preferred choice for long-term disinfection.
- Protozoan Resistance : Unlike chlorine, chloramines do not effectively inactivate protozoan cysts such as Giardia and Cryptosporidium, necessitating additional treatment methods for complete pathogen removal .
Blood Lead Levels and Water Treatment
A notable case study examined the impact of switching to chloramines on blood lead levels in children. In Wayne County, North Carolina, the transition to this compound disinfection was associated with increased blood lead levels due to leaching from plumbing systems. The study utilized geographic information systems (GIS) to analyze data from over 7,000 records, revealing that older housing stock showed higher lead levels post-transition .
Chloramines in Potable Reuse
Research also highlights the role of chloramines in potable reuse systems. A study demonstrated that chloramines could significantly reduce the formation of harmful DBPs while maintaining microbial safety standards. This dual benefit positions chloramines as a valuable component in modern water treatment strategies aimed at improving water quality while minimizing health risks .
Q & A
Q. Basic: What are the optimal experimental conditions for synthesizing and analyzing chloramines in laboratory settings?
Methodological Answer:
- Synthesis: Prepare monochloramine (NH₂Cl) by reacting sodium hypochlorite (HOCl) with ammonium chloride (NH₄Cl) at pH 8.5–9.0 to minimize dithis compound (NHCl₂) formation. Maintain a Cl₂:N molar ratio of 0.7–0.8 to avoid excess chlorine, which promotes undesirable byproducts .
- Analysis: Use spectrophotometry at 245 nm (monothis compound) or 295 nm (dithis compound) for quantification. Calibrate with standard curves generated from known concentrations. Adjust pH to stabilize target species; monothis compound dominates at pH > 8, while dithis compound forms at pH 4–6 .
Q. Basic: How does pH influence this compound speciation, and what experimental methods validate these distributions?
Methodological Answer:
-
pH-Dependent Speciation:
pH Range Dominant Species 4–6 NHCl₂ (dithis compound) 7–8 NH₂Cl (monothis compound) >8 NH₂Cl (stable) -
Validation: Titration with ferrous ammonium sulfate (FAS) or iodometric back-titration distinguishes free chlorine, monothis compound, and dithis compound. Spectrophotometric analysis coupled with pH adjustments confirms species transitions .
Q. Basic: Why do total chlorine measurements sometimes deviate from theoretical predictions in this compound experiments?
Methodological Answer:
- Common Causes:
- Side Reactions: Chloramines degrade via UV light, organic matter, or catalytic surfaces (e.g., metal ions), forming chloride (Cl⁻) or nitrogen gas (N₂). Use amber glassware and minimize contact with reactive materials .
- Analytical Limitations: Total chlorine tests (e.g., DPD method) may fail to detect organic chloramines or intermediates. Confirm results with multiple methods (e.g., ion chromatography for NHCl₂) .
Q. Advanced: What mechanisms govern monothis compound disproportionation, and how do proton donors accelerate this process?
Methodological Answer:
- Mechanism: Monothis compound (NH₂Cl) disproportionates into dithis compound (NHCl₂) and NH₃ via general acid catalysis. Phosphate and sulfate ions act as proton donors, lowering the activation energy. Rate constants for catalysis follow the order: H⁺ > H₂PO₄⁻ > HSO₄⁻ .
- Experimental Design: Monitor NH₂Cl decay under controlled pH (4–6) with varying buffer systems (e.g., phosphate vs. acetate). Use kinetic modeling to isolate contributions from specific proton donors .
Q. Advanced: How do UV/chloramine advanced oxidation processes (AOPs) compare to UV/H₂O₂ for contaminant degradation in water reuse?
Methodological Answer:
- Radical Contributions: UV/chloramine generates •OH (50–80%), •Cl (20–35%), and ClO•, depending on pH. At pH 5.5, UV/free chlorine outperforms UV/H₂O₂ for 1,4-dioxane degradation (30% higher efficiency), but UV/chloramine is comparable at pH 7–8.5 .
- Kinetic Modeling: Use scavengers (e.g., tert-butanol for •OH) to quantify radical contributions. Model photolysis quantum yields (Φ): Φ(HOCl) = 0.62, Φ(NH₂Cl) = 0.20 .
Q. Advanced: What design considerations prevent biofouling in membrane systems using chloramines?
Methodological Answer:
- Operational Parameters: Maintain this compound residuals at 1–2 mg/L to balance biofouling control and membrane warranty limits. Avoid overdosing, which accelerates trihalomethane (THM) formation.
- Monitoring: Use online sensors for real-time residual tracking. Pre-treat feedwater to remove organic carbon, which reacts with chloramines to form disinfection byproducts (DBPs) .
Q. Advanced: How do kinetic models predict this compound decay in stormwater systems?
Methodological Answer:
- Model Framework: Combine first-order decay kinetics with geostatistical analysis (e.g., inverse distance weighting, Bayesian kriging) to simulate spatial-temporal dissipation. Incorporate variables: temperature, pH, and organic carbon .
- Validation: Compare model outputs with field data from stormwater nodes. Adjust decay coefficients (e.g., 0.05–0.15 day⁻¹) based on pipe material and biofilm presence .
Q. Advanced: What in vitro and in vivo approaches assess this compound toxicity, and how do results differ?
Methodological Answer:
- In Vitro: Expose human gastric cells to NH₂Cl (0.1–1.0 mM) and measure DNA fragmentation (Comet assay) or apoptosis markers (caspase-3 activation). This compound induces double-strand breaks but shows weak mutagenicity in Salmonella assays .
- In Vivo: Rodent studies reveal no carcinogenicity (IARC Group 3), but newt larvae show micronuclei formation. Discrepancies arise from detoxification pathways (e.g., glutathione in mammals) absent in aquatic species .
Q. Advanced: How can researchers reconcile discrepancies between experimental and theoretical this compound yields?
Methodological Answer:
- Troubleshooting Steps:
- Case Study: A 1:1 NH₃:HOCl mix yielded 0.6 mg/L total chlorine (vs. predicted 5 mg/L) due to N₂ gas formation. Model using parallel reaction pathways (hydrolysis vs. oxidation) .
Q. Advanced: What geostatistical methods map this compound dissipation in urban stormwater networks?
Methodological Answer:
- Workflow:
- Export simulated this compound concentrations (e.g., from Python) to GIS platforms.
- Apply IDW (inverse distance weighting) for spatial interpolation.
- Validate with Bayesian kriging to account for uncertainty in sparse datasets .
- Output: Generate concentration maps for dry/wet weather scenarios (2–10-year events) to guide infrastructure upgrades .
Properties
InChI |
InChI=1S/ClH2N/c1-2/h2H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHHCQZDFGDHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2N, NH2Cl | |
Record name | CHLORAMINE | |
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Record name | Chloramine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chloramine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023842, DTXSID00721369 | |
Record name | Chloramine | |
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Molecular Weight |
51.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloramine is a colorless to yellow liquid with a strong pungent odor. (NTP, 1992) | |
Record name | CHLORAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992), Soluble in water, alcohol and ether, SOL IN COLD WATER, ETHER; VERY SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE | |
Record name | CHLORAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORAMINE | |
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Mechanism of Action |
On dissolution of the chloramines in the epithelial lining fluid, hypochlorous acid, ammonia, and oxygen-radicals are generated, all of which act as irritants. /Chloramines/ | |
Record name | CHLORAMINE | |
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Color/Form |
YELLOW LIQUID, Colorless liquid | |
CAS No. |
10599-90-3, 12190-75-9 | |
Record name | CHLORAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Monochloramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10599-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloramine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramine | |
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Record name | PUBCHEM_57347134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721369 | |
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Record name | CHLORAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW8K411A1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHLORAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-87 °F (NTP, 1992), -66 °C | |
Record name | CHLORAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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